molecular formula C18H22N2O4 B1452631 1-{[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid CAS No. 1010929-78-8

1-{[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid

Cat. No.: B1452631
CAS No.: 1010929-78-8
M. Wt: 330.4 g/mol
InChI Key: BWLSAMFBQBFIIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C18H22N2O4 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-12-2-4-15(5-3-12)20-11-14(10-16(20)21)17(22)19-8-6-13(7-9-19)18(23)24/h2-5,13-14H,6-11H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLSAMFBQBFIIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mode of action of a compound generally involves its interaction with its biological targets, leading to changes in cellular processes. The specific mode of action would depend on the compound’s structure and the nature of its targets .

The compound’s effects on biochemical pathways would also depend on its specific targets. For instance, if the compound targets α-glycosidase, it could affect carbohydrate metabolism .

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would influence the compound’s bioavailability. These properties can be influenced by various factors, including the compound’s chemical structure and the patient’s physiological condition .

The result of the compound’s action would be the molecular and cellular effects induced by its interaction with its targets. This could involve changes in enzyme activity, signal transduction, or gene expression, among other possibilities .

Environmental factors, such as pH, temperature, and the presence of other substances, could influence the compound’s action, efficacy, and stability .

Biological Activity

1-{[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine and a pyrrolidine ring, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₈H₂₂N₂O₄
CAS Number 1010929-78-8
Molecular Weight 318.38 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanism involves binding to these targets, modulating their activity, and leading to a biological response. Specific pathways may include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing neurotransmitter systems.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antinociceptive Activity : Studies have shown that compounds with similar structures exhibit pain-relieving properties. For instance, derivatives of piperidine have been tested for their ability to reduce pain responses in animal models.
  • Antidepressant Effects : Some research suggests that piperidine derivatives can influence serotonin pathways, potentially offering antidepressant effects.
  • Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation, making it a candidate for further investigation in oncology.

Case Study 1: Antinociceptive Activity

A study published in the Journal of Medicinal Chemistry evaluated the antinociceptive effects of similar piperidine derivatives. The results indicated significant pain relief in rodent models when administered at specific dosages, suggesting potential clinical applications in pain management .

Case Study 2: Antidepressant Activity

In a pharmacological study, a related piperidine derivative demonstrated significant antidepressant-like effects in behavioral tests. The mechanism was linked to enhanced serotonergic activity, indicating a possible therapeutic role for compounds like this compound in treating depression .

Case Study 3: Anticancer Potential

Research conducted on the anticancer properties of piperidine derivatives revealed that certain structural modifications could enhance cytotoxicity against various cancer cell lines. This study highlighted the importance of further exploring the structure-activity relationship (SAR) for optimizing therapeutic efficacy .

Scientific Research Applications

Pharmacological Applications

Neuropharmacology : The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving glutamate receptors. Research indicates that derivatives of similar compounds can act as NMDA receptor antagonists, which are crucial in managing neurodegenerative diseases such as Alzheimer's and Huntington's disease. The modulation of excitotoxicity through NMDA receptor pathways presents a promising therapeutic avenue .

Analgesic Properties : Similar compounds have been studied for their analgesic effects. The piperidine structure is known to influence pain pathways, making this compound a candidate for further exploration in pain management therapies .

Neuroprotective Effects

A study investigating the neuroprotective properties of compounds structurally related to 1-{[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid demonstrated significant reductions in neuronal damage in animal models of neurodegeneration. The findings indicated that these compounds could inhibit excitotoxic damage mediated by excessive glutamate signaling .

Antioxidant Activity

Research has shown that compounds within the same chemical class exhibit antioxidant properties, which are beneficial in mitigating oxidative stress associated with various neurological disorders. A comparative analysis revealed that certain derivatives effectively scavenge reactive oxygen species (ROS), thereby protecting neuronal integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-{[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.